Sodium 2-methylprop-2-ene-1-sulfonate
Overview
Description
Sodium 2-methylprop-2-ene-1-sulfonate is a new type of sulfate anionic surfactant . It is easily soluble in water, has good dispersibility, good compatibility with hard water, and high electrolyte stability .
Synthesis Analysis
Sodium 2-methylprop-2-ene-1-sulfonate is synthesized through various methods. One such method involves the use of (CuOTf)2⋅C6H6-catalyzed sila-ene reactions of the corresponding methallylsilanes with SO2 at 50 °C .Molecular Structure Analysis
The molecular formula of Sodium 2-methylprop-2-ene-1-sulfonate is C4H7NaO3S .Chemical Reactions Analysis
Sodium 2-methylprop-2-ene-1-sulfonate is used for soil improvement, polymerized with sodium acrylate, styrene-acrylic emulsion, polyvinyl alcohol, etc. to increase the fertility retention of red soil, and has strong adsorption of ammonium ions and nitrate ions .Physical And Chemical Properties Analysis
Sodium 2-methylprop-2-ene-1-sulfonate is a white crystalline powder . It is soluble in water, insoluble in alcohol . It has a melting point of 270 DEG -280 DEG C .Scientific Research Applications
HPLC Analysis
Sodium 2-methylprop-2-ene-1-sulfonate can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Material Science Research
Research has been conducted to explore the effect of sodium 2-methylprop-2-ene-1-sulfonate on the interaction between different components in copolymers. These are materials formed by combining two or more different monomers.
Polymer Chemistry Research
Studies have explored the use of sodium 2-methylprop-2-ene-1-sulfonate to reduce homopolymerization, a process where identical monomer units bond together, during the grafting process. Grafting is a technique used to modify the surface properties of materials.
Soil Improvement
Sodium 2-methylprop-2-ene-1-sulfonate is used for soil improvement, polymerized with sodium acrylate, styrene-acrylic emulsion, polyvinyl alcohol, etc. to increase the fertility retention of red soil, and has strong adsorption of ammonium ions and nitrate ions .
Scale Inhibitor
A water-soluble copolymer of maleic acid (MA) and sodium methallyl disulfonate (SMADS) were synthesized by aqueous solution free radical polymerization and evaluated as scale inhibitor for barium sulfate .
Dye Removal
Novel synthetic membranes composed of polyacrylonitrile-co-sodium methallyl sulfonate copolymer (AN69) and polyacrylic acid (PAA) blends were prepared for the removal of methylene blue from aqueous solution .
Hemodialysis Applications
Polysulfone functionalization with clay nanoparticles was studied. Sodium methallyl disulfonate was used in the nanofunctionalization of polysulfone with poly(acrylonitrileco-sodium methallyl sulfonate) copolymer (AN69) for hemodialysis applications .
Future Directions
Sodium 2-methylprop-2-ene-1-sulfonate has potential applications in various fields. It can be used as a monomer of high efficiency polycarboxylic acids concrete water reducing agents . It is also used for soil improvement, polymerized with sodium acrylate, styrene-acrylic emulsion, polyvinyl alcohol, etc. to increase the fertility retention of red soil .
properties
IUPAC Name |
sodium;2-methylprop-2-ene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHIIIPPJJXYRY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044840 | |
Record name | Sodium 2-methylprop-2-ene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium 2-methylprop-2-ene-1-sulfonate | |
CAS RN |
1561-92-8 | |
Record name | Methallyl sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-methylprop-2-ene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylprop-2-ene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHALLYL SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARA0T9ZU4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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